N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide
Description
N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide is a compound that belongs to the class of amides, which are widely present in organic compounds, polymers, natural products, and pharmaceuticals. This compound is of particular interest due to its potential biological and therapeutic applications .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-pyridin-2-ylcyclopent-3-ene-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c14-11(9-5-1-2-6-9)13-10-7-3-4-8-12-10/h1-4,7-9H,5-6H2,(H,12,13,14) |
InChI Key |
YPDUHQAYMTZQQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, the compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
These include the use of pre-activated acyl halides or anhydrides as starting materials, as well as alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various catalysts. The reaction conditions can vary, but they often involve mild temperatures and metal-free environments .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It serves as a pharmacophore for molecules with significant biological and therapeutic value.
Medicine: The compound has potential medicinal applications due to its attractive biological properties.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(pyridin-2-yl)cyclopent-3-ene-1-carboxamide include other N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines . These compounds share structural similarities and often exhibit comparable biological and chemical properties.
Uniqueness
The presence of the cyclopent-3-ene ring and the pyridin-2-yl group provides distinct chemical and biological properties that can be leveraged in various research and industrial contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
